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Compound of Interest

Compound Name: PP487

Cat. No.: B12366087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PP487 is a bright and photostable green fluorescent dye ideal for labeling proteins, antibodies,

and other biomolecules for a wide range of imaging applications. Its high quantum yield and

strong absorption of light make it a superior choice for fluorescence microscopy, flow cytometry,

and in vivo imaging studies. These application notes provide detailed protocols for the

conjugation of PP487 to biomolecules and its subsequent use in cellular and in vivo imaging.

Photophysical Properties
The spectral properties of PP487 make it compatible with common excitation sources and filter

sets.
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Property Value

Excitation Maximum (λex) 495 nm

Emission Maximum (λem) 519 nm

Molar Extinction Coefficient (ε) ~71,000 cm⁻¹M⁻¹

Quantum Yield (Φ) ~0.92

Recommended Laser Line 488 nm

Recommended Filter Set Standard FITC / GFP

Experimental Protocols
I. Protein and Antibody Labeling with PP487-NHS Ester
This protocol describes the conjugation of PP487 NHS ester to proteins and antibodies via

primary amines.

Materials:

PP487 NHS Ester

Protein or antibody of interest (in amine-free buffer, e.g., PBS)

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Microcentrifuge tubes

Procedure:

Prepare the Protein/Antibody:

Dissolve the protein or antibody in the Labeling Buffer at a concentration of 1-10 mg/mL.
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Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will

compete with the labeling reaction.

Prepare the PP487-NHS Ester Stock Solution:

Allow the vial of PP487 NHS ester to warm to room temperature before opening.

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO. Mix by

vortexing. This solution should be prepared fresh and protected from light.

Conjugation Reaction:

Calculate the required volume of the dye stock solution. A molar ratio of 10-20 moles of

dye to 1 mole of protein is a good starting point.

Slowly add the calculated amount of the PP487-NHS ester stock solution to the

protein/antibody solution while gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Conjugate:

Separate the labeled protein/antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

The first colored fraction to elute will be the PP487-labeled protein/antibody.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).

Calculate the protein concentration and the DOL using the following equations:

Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ × 0.11)] / ε_protein

Dye Concentration (M) = A₄₉₅ / ε_dye

DOL = Dye Concentration / Protein Concentration
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(Where ε_protein is the molar extinction coefficient of the protein and ε_dye is the molar

extinction coefficient of PP487, and 0.11 is the correction factor for the dye's

absorbance at 280 nm).

Storage:

Store the labeled conjugate at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol and store at -20°C or -80°C.

II. Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of PP487-labeled secondary antibodies for immunofluorescence

imaging of fixed cells.

Materials:

PP487-labeled secondary antibody

Fixed cells on coverslips or in a microplate

Primary antibody specific to the target antigen

Phosphate-Buffered Saline (PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 1% BSA in PBS)

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Preparation:

Wash the fixed cells three times with PBS for 5 minutes each.
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If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for

10 minutes.

Wash three times with PBS.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Wash three times with PBS.

Secondary Antibody Incubation:

Dilute the PP487-labeled secondary antibody in Blocking Buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Wash three times with PBS, protected from light.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Image the cells using a fluorescence microscope with the appropriate filter set for PP487
(e.g., excitation at 488 nm, emission at 500-550 nm).

III. In Vivo Imaging with PP487-Labeled Probes
This protocol provides a general workflow for in vivo fluorescence imaging in small animal

models using PP487-labeled probes.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12366087?utm_src=pdf-body
https://www.benchchem.com/product/b12366087?utm_src=pdf-body
https://www.benchchem.com/product/b12366087?utm_src=pdf-body
https://www.benchchem.com/product/b12366087?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3864231/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

PP487-labeled targeting molecule (e.g., antibody, peptide, or nanoparticle)

Small animal model (e.g., mouse)

In vivo imaging system with appropriate laser and filter sets

Anesthesia

Procedure:

Probe Administration:

Administer the PP487-labeled probe to the animal via an appropriate route (e.g.,

intravenous, intraperitoneal). The dose and route will depend on the specific probe and

experimental design.

Imaging Time Course:

Determine the optimal time window for imaging based on the pharmacokinetics of the

labeled probe. This may require a pilot study to assess probe distribution and clearance.[2]

Animal Preparation:

Anesthetize the animal according to approved institutional protocols.

Position the animal in the in vivo imaging system.

Image Acquisition:

Acquire fluorescence images using the appropriate excitation and emission settings for

PP487.

It is crucial to also acquire a background image of the animal before probe administration

to account for autofluorescence.

Data Analysis:
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Quantify the fluorescence signal in the region of interest (e.g., tumor, specific organ).

Correct for background autofluorescence.
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Caption: Workflow for PP487-NHS Ester Conjugation to Proteins/Antibodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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